(E)-3-(thiophen-2-yl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
(E)-3-(thiophen-2-yl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that features both pyrazole and thiophene rings. Compounds containing these rings are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(thiophen-2-yl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of a pyrazole derivative with a thiophene aldehyde. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. Common solvents used include ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods ensure high yield and purity, which are essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the thiophene rings.
Reduction: Reduction reactions may target the pyrazole ring or the imine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce various reduced forms of the pyrazole or thiophene rings.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(thiophen-2-yl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, compounds with pyrazole and thiophene rings are often investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects, although specific applications would require extensive research and clinical trials.
Industry
Industrially, such compounds might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for (E)-3-(thiophen-2-yl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(thiophen-2-yl)-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
- (E)-3-(thiophen-2-yl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
Uniqueness
The uniqueness of (E)-3-(thiophen-2-yl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide lies in its specific combination of pyrazole and thiophene rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
(E)-3-(thiophen-2-yl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its pharmacological significance, and two thiophene rings that enhance its biological interactions. The structural formula can be represented as follows:
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.
Table 1: Antimicrobial Activity Data
Pathogen | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 0.22 | 0.25 |
Escherichia coli | 0.30 | 0.35 |
Pseudomonas aeruginosa | 0.40 | 0.45 |
In vitro tests demonstrated that the compound exhibits significant bactericidal activity, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.40 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
2. Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory effects. In a study evaluating its efficacy in stabilizing human red blood cell (HRBC) membranes, the compound exhibited protection percentages comparable to standard anti-inflammatory agents.
Table 2: Anti-inflammatory Activity Data
Compound | HRBC Stabilization (%) |
---|---|
(E)-3-(thiophen-2-yl)... | 86.70 |
Indomethacin | 85.00 |
The results indicate that this compound can significantly inhibit inflammation .
3. Anticancer Potential
Emerging research suggests that this compound may have anticancer properties through mechanisms involving apoptosis induction in cancer cells. Preliminary studies indicate that it can inhibit cell proliferation in various cancer cell lines.
Table 3: Anticancer Activity Data
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
MCF-7 | 30 |
A549 | 28 |
These findings warrant further investigation into the compound's potential as a chemotherapeutic agent .
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The presence of the pyrazole ring enhances its affinity for enzymes and receptors involved in microbial resistance and inflammatory pathways.
Case Studies
-
Antimicrobial Efficacy :
A study conducted on derivatives of pyrazole compounds demonstrated that modifications in the structure significantly influenced antimicrobial potency, with (E)-3-(thiophen-2-yl)... being one of the most potent derivatives tested against Staphylococcus aureus . -
Inflammation Model :
In an animal model of inflammation, administration of the compound resulted in a notable reduction in edema compared to control groups, indicating its potential therapeutic application in inflammatory diseases .
Properties
IUPAC Name |
5-thiophen-2-yl-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS2/c18-13(17-14-8-9-3-1-5-19-9)11-7-10(15-16-11)12-4-2-6-20-12/h1-8H,(H,15,16)(H,17,18)/b14-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVOGUXBSGOUPV-RIYZIHGNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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